3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride
CAS No.: 2171803-21-5
Cat. No.: VC6863234
Molecular Formula: C11H19Cl2N3
Molecular Weight: 264.19
* For research use only. Not for human or veterinary use.
![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride - 2171803-21-5](/images/structure/VC6863234.png)
Specification
CAS No. | 2171803-21-5 |
---|---|
Molecular Formula | C11H19Cl2N3 |
Molecular Weight | 264.19 |
IUPAC Name | 3-methyl-4,5,5a,6,7,8,9,9a-octahydroimidazo[4,5-f]quinoline;dihydrochloride |
Standard InChI | InChI=1S/C11H17N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h7-9,12H,2-6H2,1H3;2*1H |
Standard InChI Key | FTAPIWHWUYEXFE-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1CCC3C2CCCN3.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The core structure of 3-methyl-3H-imidazo[4,5-f]quinoline dihydrochloride consists of a fused bicyclic system: a quinoline ring (a benzene fused to a pyridine) annulated with an imidazole ring at positions 4 and 5 (Fig. 1). The "3H" designation indicates the tautomeric form where the hydrogen resides on the imidazole nitrogen at position 3. The methyl group at position 3 and the dihydrochloride salt formulation enhance solubility and stability for experimental applications .
Common Synonyms:
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3-Methylimidazo[4,5-f]quinoline dihydrochloride
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3-Methyl-3H-imidazo[4,5-f]quinolinium chloride
The dihydrochloride salt forms via protonation of the basic nitrogen atoms in the imidazole and quinoline rings, yielding a crystalline solid with improved handling properties .
Synthesis and Preparation
Gould-Jacobs Cyclocondensation
The synthesis of imidazo[4,5-f]quinoline derivatives often employs the Gould-Jacobs reaction, a thermal cyclocondensation protocol. For 3-methyl-3H-imidazo[4,5-f]quinoline dihydrochloride, the pathway involves:
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Preparation of 5-amino-1-methylbenzimidazole (2): Synthesized from 2,4-dinitrochlorobenzene through sequential nitro reduction and cyclization .
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Nucleophilic Vinylic Substitution: Reaction of (2) with enolethers (e.g., methyl orthoformate) to form enaminoester intermediates (4) .
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Thermal Cyclization: Heating intermediates in Dowtherm® at 250–260°C induces cyclocondensation, yielding the imidazoquinoline core .
Table 1: Synthesis Conditions for Key Intermediates
Intermediate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4a | Methyl orthoformate | 80 | 0.5 | 78 |
5a | Dowtherm® | 250 | 1 | 65 |
Post-synthesis, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Physicochemical Properties
Spectral Characterization
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1H NMR (DMSO-d6): Signals at δ 3.71 (s, CH3), 7.19–8.50 (m, aromatic Hs), and 12.1 (br, NH) .
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13C NMR: Peaks at 162.5 (C-2), 148.3 (C-4), and 35.2 (CH3) .
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Mass Spectrometry: Molecular ion [M+H]+ at m/z 212.1, with fragments at m/z 195 (loss of NH3) and 167 (imidazole ring cleavage) .
Solubility and Stability
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Solubility: >50 mg/mL in water due to dihydrochloride salt formation; sparingly soluble in ethanol (<5 mg/mL).
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Stability: Stable at room temperature under inert atmosphere; decomposes above 300°C .
Biological Activity and Mechanisms
Compound | Strain (S. typhimurium) | Mutagenic Activity (revertants/µmol) |
---|---|---|
IQ (2-Amino-3-methyl) | TA98 | 1,200 ± 150 |
3-Methyl derivative | TA98 | 950 ± 120 |
Research Applications
Chemical Probes
The dihydrochloride salt is utilized as:
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Fluorescent Marker: Exhibits blue emission (λ<sub>em</sub> = 450 nm) in hydrophobic environments, aiding lipid bilayer studies.
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Enzyme Inhibitor: Preliminary assays show IC<sub>50</sub> = 12 µM against topoisomerase II, suggesting anticancer potential.
Industrial Relevance
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